molecular formula C25H15ClFN3O4 B14085739 5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14085739
M. Wt: 475.9 g/mol
InChI Key: YKNQYHWIDJMXGG-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzofuran moiety, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is unique due to its combination of structural features, including the pyrazole ring, benzofuran moiety, and substituted phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H15ClFN3O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H15ClFN3O4/c26-14-7-10-20(31)17(11-14)18-12-19(30-29-18)25(33)28-22-16-3-1-2-4-21(16)34-24(22)23(32)13-5-8-15(27)9-6-13/h1-12,31H,(H,28,33)(H,29,30)

InChI Key

YKNQYHWIDJMXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=NN4)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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